molecular formula C17H15N7OS2 B3016728 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894036-73-8

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No. B3016728
M. Wt: 397.48
InChI Key: OCOYSBPZMJOBPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H15N7OS2 and its molecular weight is 397.48. The purity is usually 95%.
BenchChem offers high-quality N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Insecticidal Applications

Research has explored the synthesis of various heterocycles incorporating a thiadiazole moiety, such as N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide, and their assessment as insecticidal agents. For example, compounds synthesized using this moiety have been evaluated for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This application highlights the compound's potential in agricultural pest management and the development of new insecticidal agents (Fadda et al., 2017).

Synthesis of Heterocycles

The compound has been used as a precursor in the synthesis of innovative heterocycles, demonstrating its versatility in organic chemistry. These heterocycles include various derivatives with potential applications in pharmaceuticals and materials science. The synthetic methodologies employed for these transformations highlight the compound's utility in facilitating complex chemical reactions and generating novel heterocyclic systems (El-Sherief et al., 2010).

Anticancer and Antiviral Research

Some derivatives of the compound have been studied for their potential anticancer and antiviral activities. This includes research into the mechanisms of action of these derivatives, such as inhibition of tubulin polymerization, which could offer therapeutic benefits against certain types of cancer and viral infections. The exploration of these activities underscores the compound's relevance in the development of new treatments for diseases with significant global impact (Jilloju et al., 2021).

Antimicrobial Applications

The synthesis and evaluation of novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles bearing pyrazole, including derivatives of the compound , have shown potent antimicrobial agents. These studies contribute to the ongoing search for new antimicrobial compounds that can address the growing issue of antibiotic resistance (Reddy et al., 2010).

Antioxidant Properties

Research into the antioxidant properties of triazolo-thiadiazoles, derivatives of the compound, has identified potent antioxidant activities. These studies are crucial in understanding the compound's potential role in combating oxidative stress, which is implicated in numerous chronic diseases, including cardiovascular diseases and cancer (Sunil et al., 2010).

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7OS2/c1-2-15-20-21-16(27-15)18-14(25)10-26-17-22-19-13-9-8-12(23-24(13)17)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,18,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOYSBPZMJOBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)acetamide

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